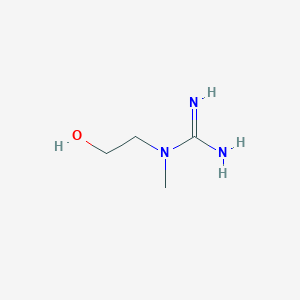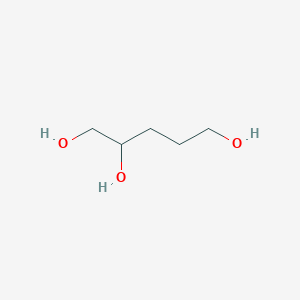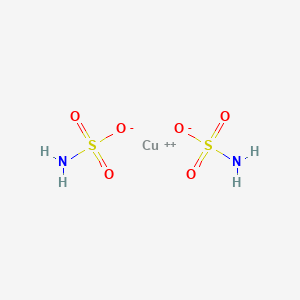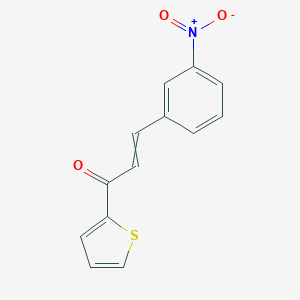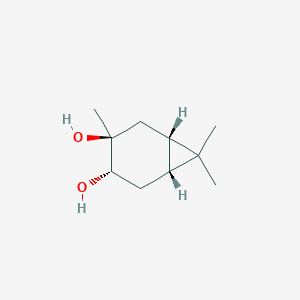
(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol, also known as menthol, is a cyclic terpene alcohol that is widely used in the pharmaceutical, cosmetic, and food industries. Menthol has a characteristic minty aroma and cooling sensation, making it a popular ingredient in products such as toothpaste, cough drops, and chewing gum. In addition to its sensory properties, menthol has been found to have various biological effects, making it a subject of interest in scientific research.
Mechanism Of Action
The mechanism of action of (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol is through its interaction with TRPM8 ion channels. TRPM8 channels are located on sensory nerve endings and are activated by cold temperatures and (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol. Activation of TRPM8 channels leads to the influx of calcium ions into the nerve endings, which triggers the release of neurotransmitters involved in pain and cough reflex.
Biochemical And Physiological Effects
Menthol has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and antitussive properties. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Menthol has also been found to have an inhibitory effect on the cough reflex and can be used as a treatment for coughs.
Advantages And Limitations For Lab Experiments
Menthol has several advantages for lab experiments, including its availability and low cost. It is also relatively easy to synthesize and purify. However, (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol can be volatile and can evaporate quickly, making it difficult to control the concentration of the compound in experiments. In addition, (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol can have variable effects depending on the concentration and duration of exposure, which can make it challenging to interpret experimental results.
Future Directions
For research on (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol include the development of novel TRPM8 agonists and antagonists, investigation of synergistic effects with other compounds, and exploration of potential effects on other physiological systems.
Synthesis Methods
Menthol can be synthesized from natural sources or through chemical synthesis. The natural source of (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol is peppermint oil, which contains up to 50% (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol. The oil can be extracted through steam distillation and then purified to obtain (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol crystals. Chemical synthesis of (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol involves the reaction of citral and acetone in the presence of a catalyst to produce menthone, which is then hydrogenated to produce (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol.
Scientific Research Applications
Menthol has been extensively studied for its biological effects, including its analgesic, anti-inflammatory, and antitussive properties. It has been found to activate the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold and pain. Menthol has also been shown to have an inhibitory effect on the cough reflex and can be used as a treatment for coughs.
properties
CAS RN |
10395-46-7 |
|---|---|
Product Name |
(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1S,3S,4S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8+,10+/m1/s1 |
InChI Key |
AHVKNBRJVKCGKJ-VEVYYDQMSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]2[C@H](C2(C)C)C[C@@H]1O)O |
SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
Canonical SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
Other CAS RN |
10395-46-7 19898-61-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



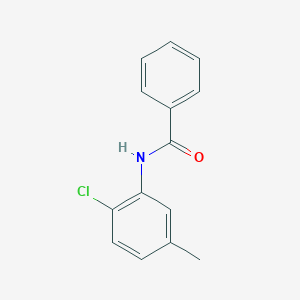
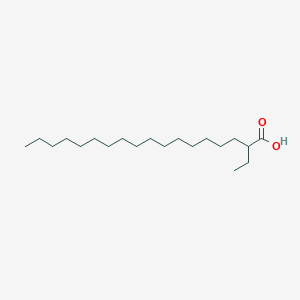
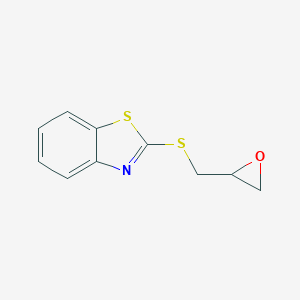

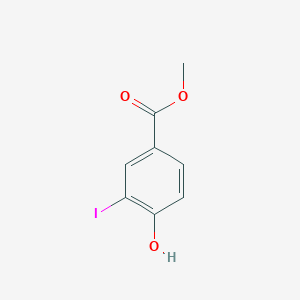
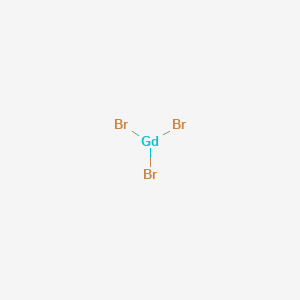
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)

